

Unraveling the Crystalline Nature of 3-Methyl-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzoic acid

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

While a definitive single-crystal X-ray structure of **3-Methyl-2-nitrobenzoic acid** is not publicly available in crystallographic databases, this technical guide consolidates the current understanding of its synthesis, crystalline properties, and predicted structural characteristics based on analogous compounds. This document serves as a valuable resource for researchers working with this compound, providing detailed experimental protocols and a theoretical framework for its solid-state behavior.

Synthesis and Crystallization

The preparation of **3-Methyl-2-nitrobenzoic acid** typically involves the nitration of 3-methylbenzoic acid or its ester derivatives, followed by purification through recrystallization.^[1] Several methods have been reported, with variations in starting materials and reaction conditions to optimize the yield and purity of the desired isomer.

Experimental Protocol: Synthesis via Nitration of Methyl 3-methylbenzoate and Subsequent Hydrolysis

This two-step process is often preferred to control the regioselectivity of the nitration.

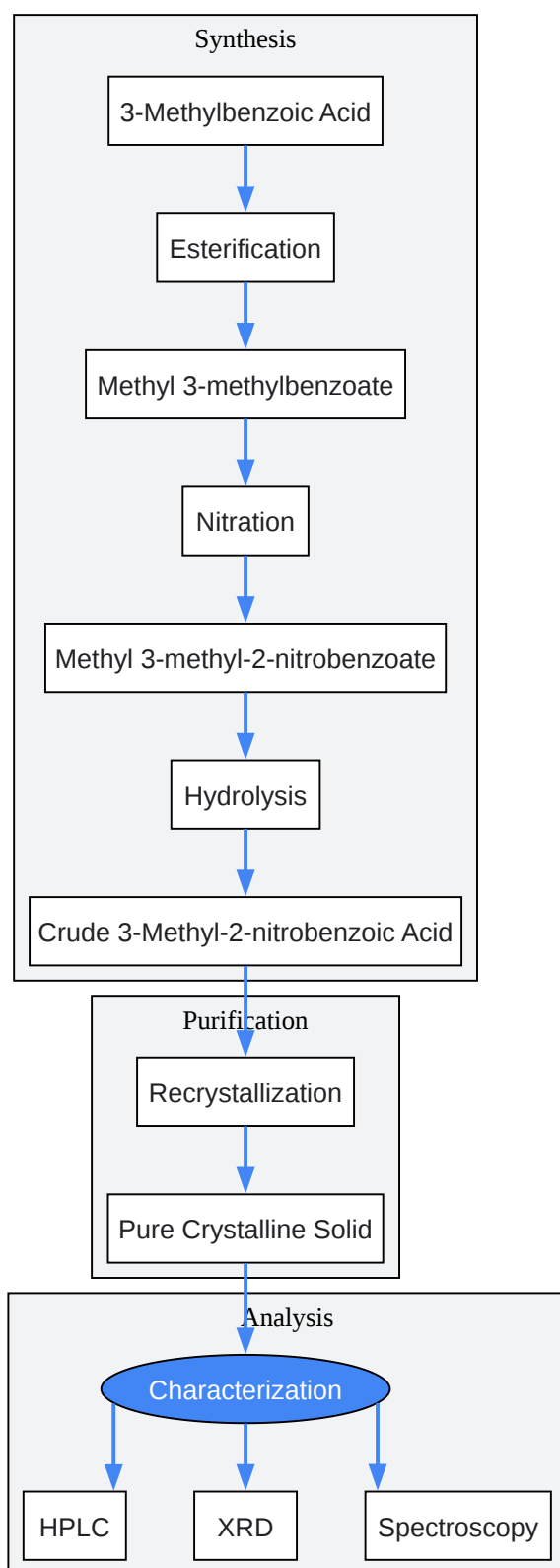
Step 1: Nitration of Methyl 3-methylbenzoate

- **Esterification:** 3-methylbenzoic acid is first esterified to methyl 3-methylbenzoate. This is typically achieved through a Fischer esterification by refluxing the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
- **Nitration:** The resulting methyl 3-methylbenzoate is then nitrated. A common procedure involves the slow addition of a nitrating mixture (e.g., nitric acid and sulfuric acid) to the ester at a controlled temperature, often below 10°C.
- **Work-up and Purification:** After the reaction is complete, the mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The primary byproduct is often the 4-nitro isomer.[1]

Step 2: Hydrolysis of Methyl 3-methyl-2-nitrobenzoate

- **Saponification:** The crude methyl 3-methyl-2-nitrobenzoate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.[2]
- **Acidification and Isolation:** After the saponification is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of 2-3.[2] This precipitates the **3-Methyl-2-nitrobenzoic acid**.
- **Purification by Recrystallization:** The crude solid is collected by filtration, washed with water, and dried.[2] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water, to yield a white to slightly yellow crystalline powder.[3][4] The purity of the final product can be assessed by techniques like HPLC.

The general workflow for the synthesis and characterization of **3-Methyl-2-nitrobenzoic acid** is depicted in the following diagram:



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Synthesis and Analysis Workflow

Physicochemical and Crystallographic Properties

While a complete single-crystal dataset is unavailable, various experimental and computational data provide insights into the properties of **3-Methyl-2-nitrobenzoic acid**.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
Appearance	White to slightly yellow crystalline powder or prisms
Melting Point	220-223 °C
Water Solubility	Insoluble

X-ray Powder Diffraction (XRD)

XRD patterns of **3-Methyl-2-nitrobenzoic acid** have been reported, confirming its crystalline nature. Studies have shown that the XRD pattern can vary depending on the solvent used for crystallization, suggesting the possibility of polymorphism.^[5] This indicates that different packing arrangements of the molecules in the crystal lattice can occur.

Predicted Molecular Geometry and Intermolecular Interactions

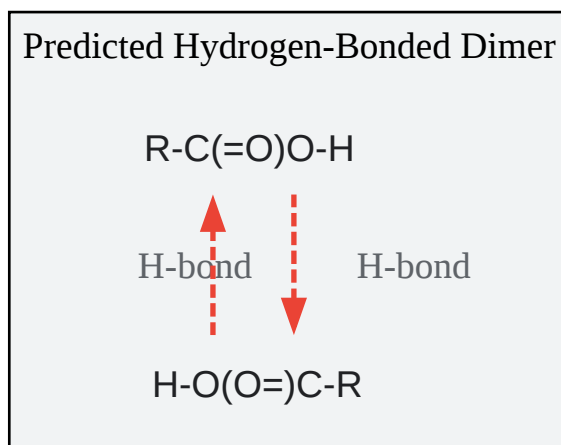
Based on the known crystal structures of analogous compounds, such as m-nitrobenzoic acid, a prediction of the molecular geometry and intermolecular interactions of **3-Methyl-2-nitrobenzoic acid** can be made.

The molecule is expected to be largely planar, with potential steric hindrance between the ortho-substituted nitro and carboxylic acid groups, and the adjacent methyl group, causing them to twist slightly out of the benzene ring plane.

Intermolecular Interactions

The most significant intermolecular interaction in the crystal structure of **3-Methyl-2-nitrobenzoic acid** is predicted to be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif in the crystal structures of carboxylic acids.

The anticipated hydrogen bonding is illustrated below:



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Predicted Carboxylic Acid Dimerization

In this dimer, the acidic proton of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of the other, and vice-versa, creating a stable eight-membered ring. Other weaker intermolecular interactions, such as C-H \cdots O contacts and π - π stacking between the aromatic rings, are also likely to play a role in the overall crystal packing.

Conclusion

While the complete crystal structure of **3-Methyl-2-nitrobenzoic acid** remains to be determined, this guide provides a thorough overview of its synthesis, purification, and known physicochemical properties. The crystalline nature of the compound is well-established through X-ray powder diffraction, which also suggests the potential for polymorphism. Based on the crystal chemistry of related compounds, the solid-state structure is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. A definitive single-crystal X-ray diffraction study would be a valuable contribution to fully elucidate the three-dimensional

arrangement of this molecule and its intermolecular interactions, providing deeper insights for its application in drug development and materials science.

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